3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride

Catalog No.
S14005810
CAS No.
M.F
C8H6BrClN2O2
M. Wt
277.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic aci...

Product Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride

Molecular Formula

C8H6BrClN2O2

Molecular Weight

277.50 g/mol

InChI

InChI=1S/C8H5BrN2O2.ClH/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6;/h1-3,10H,(H,12,13);1H

InChI Key

NADHNQJOKJZUQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)C(=O)O.Cl

3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₅BrN₂O₂·HCl. It features a pyrrolo[3,2-b]pyridine core structure, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 6-position. The compound is notable for its potential applications in medicinal chemistry, particularly in targeting specific biological pathways.

Typical of carboxylic acids and halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance solubility and bioavailability.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of pyrrolopyridine derivatives.

Research indicates that 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride exhibits significant biological activity:

  • Antitumor Properties: It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways, particularly those involving Fibroblast Growth Factor Receptors (FGFRs) .
  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatments .

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can be achieved through several methods:

  • Bromination of Pyrrolo[3,2-b]pyridine: Starting from pyrrolo[3,2-b]pyridine, bromination can be performed using bromine or brominating agents.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbonylation reactions or through the use of carboxylic acid derivatives.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid in an aqueous solution.

The compound has several promising applications:

  • Pharmaceutical Development: Due to its activity against FGFRs, it is being explored as a potential therapeutic agent for cancer treatment.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological research to study specific pathways and interactions.

Interaction studies have demonstrated that 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride interacts primarily with FGFRs. These interactions are crucial for understanding its mechanism of action in inhibiting tumor growth and may provide insights into developing targeted therapies .

Several compounds share structural similarities with 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid1190321-81-30.89Different bromination position
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid849068-61-70.84Alternative carboxylic position
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1234616-83-10.75Methyl ester derivative
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid171919-37-20.87Methyl substitution at nitrogen

These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

275.93012 g/mol

Monoisotopic Mass

275.93012 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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